5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine - 23275-53-8

5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine

Catalog Number: EVT-1775402
CAS Number: 23275-53-8
Molecular Formula: C8H6ClN3O
Molecular Weight: 195.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine is a heterocyclic organic compound. Heterocyclic compounds like this one are widely studied in organic chemistry due to their diverse biological and pharmacological activities []. These compounds find applications in various scientific research areas, including materials science and medicinal chemistry, serving as building blocks for synthesizing more complex molecules with potentially valuable properties [, ].

Synthesis Analysis
  • Method 1: Direct reaction of hydrazine hydrate (80%) with 5-(4-chlorophenyl)-2-(ethylthio)-1,3,4-oxadiazole (compound 1) [].
  • Method 2: Conversion of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (compound 2) to its diazonium salt, followed by reduction using stannous chloride to yield compound 3 [].

Compound 3 then serves as the starting material for synthesizing 5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine and various other fused heterocyclic compounds [].

Molecular Structure Analysis
  • The 1,2,4-oxadiazole ring often exhibits planarity in its structure [, , ].
  • The chlorophenyl ring substituent on the oxadiazole ring commonly shows a small dihedral angle relative to the oxadiazole ring, suggesting a nearly coplanar arrangement [, , ].
Physical and Chemical Properties Analysis
  • State: Likely a solid at room temperature, based on similar compounds [].
  • Solubility: May exhibit solubility in organic solvents, as is common for such heterocyclic compounds [].
Applications
  • Developing new materials: Heterocyclic compounds often exhibit unique electronic and optical properties, making them promising candidates for materials science applications [].
  • Exploring biological activity: Synthesized derivatives could be screened for various biological activities, potentially leading to the development of new drug candidates or research tools [, , , , , , , ].
Future Directions
  • Detailed structure-activity relationship (SAR) studies: Exploring how structural modifications impact biological activity could identify promising lead compounds for medicinal chemistry research [, , ].
  • Investigating specific biological targets: Screening for activity against various enzymes, receptors, or cellular pathways may reveal novel therapeutic applications [].

5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole (Compound 3)

  • Compound Description: This compound serves as a crucial intermediate in synthesizing various fused heterocyclic compounds, including the target compound, 5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine. It can be synthesized via two methods: by reacting hydrazine hydrate with 5-(4-chlorophenyl)-2-(ethylthio)-1,3,4-oxadiazole [] or by converting 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine to a diazonium salt, followed by reduction with stannous chloride [].
  • Relevance: This compound is a direct precursor to 5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine, differing only by the substitution of the hydrazine group (-NHNH2) with an amine group (-NH2) at the 3-position of the 1,2,4-oxadiazole ring [].

5-(4-chlorophenyl)-2-(ethylthio)-1,3,4-oxadiazole (Compound 1)

  • Compound Description: This compound is a key starting material for the synthesis of 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole, which ultimately leads to the target compound, 5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine. Its reaction with hydrazine hydrate forms the aforementioned hydrazine derivative [].
  • Relevance: This compound shares the core 5-(4-chlorophenyl)-1,3,4-oxadiazole structure with the target compound. The difference lies in the substituent at the 2-position, where the target compound has an amine group (-NH2) and this compound has an ethylthio group (-SCH2CH3) [].

5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (Compound 2)

  • Compound Description: This compound serves as an alternative starting material for synthesizing the key intermediate 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole. Converting this compound to a diazonium salt followed by reduction yields the hydrazine derivative, which can then be further modified to obtain the target compound [].
  • Relevance: This compound is structurally very similar to 5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine, with the only difference being the position of the amine group on the oxadiazole ring. This compound has the amine group at the 2-position, while the target compound has it at the 3-position [].

6-(4-chlorophenyl)[1,2.4]triazolo[3,4,b][1,3,4]oxadiazole-3-(2H)thione (Compound 4)

  • Compound Description: This compound is a fused heterocyclic derivative synthesized from 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole by reacting it with carbon disulfide in the presence of potassium hydroxide [].
  • Relevance: This compound exemplifies the use of 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole in constructing diverse heterocyclic systems, showcasing its versatility as a building block for generating analogs of 5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine [].

6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]oxadiazole-3-amine (Compound 5)

  • Compound Description: This compound represents another fused heterocyclic derivative synthesized from 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole. It is formed by treating the hydrazine derivative with cyanogen bromide in the presence of sodium hydrogen carbonate [].
  • Relevance: This compound, like the thione derivative (Compound 4), highlights the utility of 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole as a starting point for synthesizing a range of heterocyclic compounds, showcasing its potential in creating diverse analogs of 5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine [].

6-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[3,4,b][1,3,4]oxadiazole (Compound 6)

  • Compound Description: This compound is a fused heterocyclic compound derived from 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole. Its synthesis involves reacting the hydrazine derivative with acetic acid in the presence of phosphorus oxychloride (POCl3) [].
  • Relevance: This compound further demonstrates the potential of 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole as a versatile precursor for constructing diverse heterocyclic structures, expanding the possibilities for creating analogs of 5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine [].

6-(4-chlorophenyl)-3-(aryl)-[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles (Compounds 12-16)

  • Compound Description: This series of compounds represents five distinct fused heterocyclic derivatives synthesized in a two-step process starting from 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole. The first step involves forming Schiff bases by reacting the hydrazine derivative with five different aryl aldehydes (Compounds 7-11). These Schiff bases then undergo treatment with bromine in glacial acetic acid and dry sodium acetate to yield the final compounds (12-16) [].
  • Relevance: This series exemplifies the broad structural diversity achievable through modifications of 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole, further highlighting its value in designing and synthesizing a library of 5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine analogs [].

4-[5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine (POA)

  • Compound Description: This compound, isolated from Psidium guajava leaf extract, displays potential anti-diabetic properties. Molecular docking analysis suggests that it might inhibit key proteins involved in diabetes development, such as 11β-HSD1, GFAT, SIRT6, and Aldose reductase. Notably, it exhibits superior binding affinities to these targets compared to the commonly used diabetic drug Metformin [].
  • Relevance: While structurally different from 5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine, this compound shares the 1,2,4-oxadiazol-3-amine moiety. This structural similarity suggests a potential overlap in their biological activities and underscores the importance of exploring diverse 1,2,4-oxadiazol-3-amine derivatives for their therapeutic potential [].

1-(5-(4-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives

  • Compound Description: This series of compounds was designed and investigated for their potential as EGFR inhibitors in cancer treatment [].
  • Relevance: This series of compounds shares the core 5-(4-chlorophenyl)-1,3,4-oxadiazole structure with the target compound, 5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine. They highlight the versatility of the 5-(4-chlorophenyl)-1,3,4-oxadiazole scaffold for developing compounds with diverse biological activities [].

2-(4-Chlorophenyl)-5-{3,4-dibutoxy-5-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophen-2-yl}-1,3,4-oxadiazole

  • Compound Description: This compound contains two 1,3,4-oxadiazole rings, with one ring substituted with a 4-chlorophenyl group and the other connected to a thiophene ring [].
  • Relevance: This compound highlights the occurrence of the 5-(4-chlorophenyl)-1,3,4-oxadiazole moiety in various complex structures, further emphasizing the prevalence of this structural motif in chemical research. While not directly derived from 5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine, it demonstrates the versatility of the 5-(4-chlorophenyl)-1,3,4-oxadiazole scaffold [].

N-(Piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716)

  • Compound Description: This compound, SR141716, is a known cannabinoid CB1 receptor antagonist. Research has explored modifications to its aminopiperidine region to understand structure-activity relationships, particularly focusing on substitutions with alkyl hydrazines, amines, and hydroxyalkylamines [].
  • Relevance: While structurally distinct from 5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine, the research on SR141716 emphasizes the importance of exploring structure-activity relationships within a chemical class. The modifications made to the aminopiperidine region of SR141716, such as incorporating hydrazines and amines, provide insights that could be relevant when considering structural analogs of 5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine [].
  • Compound Description: This compound represents a novel cannabinoid antagonist containing a 1,2,4-triazole motif [].
  • Relevance: While structurally different from 5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine, it emphasizes the exploration of heterocyclic systems, particularly those containing nitrogen, for their potential in modulating cannabinoid receptors. This highlights a potential area of research for 5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine and its analogs, considering the significance of cannabinoid receptors as therapeutic targets [].

4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA)

  • Compound Description: BCTA displays potent anti-lung cancer activity, surpassing the efficacy of 5-fluorouracil in vitro against A549, NCI-H460, and NCI-H23 cell lines. It induces apoptosis in lung cancer cells, evidenced by the upregulation of BAX, caspase 3, and PARP proteins [].
  • Relevance: While not a 1,2,4-oxadiazole derivative, BCTA showcases the potent anticancer properties of compounds containing a 1,2,4-triazole ring system. This highlights the potential of exploring other heterocyclic scaffolds, such as the 1,2,4-oxadiazole ring in 5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine, for their anticancer properties [].
  • Compound Description: These compounds were synthesized and evaluated for their anticancer activity against a panel of human tumor cell lines. The formylated derivative (Compound 5) showed promising activity against CNS, renal, non-small cell lung, and leukemia cell lines, while the parent compound exhibited activity against breast and ovarian cancer cells [].

3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative (B9)

  • Compound Description: B9 displays selective cytotoxic effects against human melanoma (VMM917) cells compared to normal cells, demonstrating a 4.9-fold higher potency. Additionally, B9 induces cell cycle arrest at the S phase and reduces melanin production in these cells [].
  • Relevance: While not directly derived from 5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine, it belongs to the 1,2,4-triazole class of compounds, which are known for their diverse biological activities. This finding highlights the potential of exploring related heterocyclic compounds, such as the 1,2,4-oxadiazole derivative 5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine, for their anticancer properties, particularly against melanoma. The presence of the 4-chlorophenyl substituent in B9 further underscores the potential significance of this group in influencing biological activity within this class of compounds [].

N1,N5-bis[4-(5-alkyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramides, N1,N5-bis[4-(1,2,4-oxadiazol-3-yl)phenyl]glutaramide and N1,N5-bis[4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]glutaramide

  • Compound Description: These compounds are designed as prodrugs for antifungal applications. They are designed to be metabolized into the active form, N1,N5-bis[4-(N'-(carbamimidoyl)phenyl]glutaramide, which exhibits promising antifungal activity [].
  • Relevance: These compounds highlight the versatility of the 1,2,4-oxadiazole ring system in medicinal chemistry, showcasing its use in developing prodrugs. This emphasizes the potential of exploring 5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine as a scaffold for creating prodrugs with potentially enhanced pharmacological properties [].

Properties

CAS Number

23275-53-8

Product Name

5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine

IUPAC Name

5-(4-chlorophenyl)-1,2,4-oxadiazol-3-amine

Molecular Formula

C8H6ClN3O

Molecular Weight

195.6 g/mol

InChI

InChI=1S/C8H6ClN3O/c9-6-3-1-5(2-4-6)7-11-8(10)12-13-7/h1-4H,(H2,10,12)

InChI Key

UBOJOYQWDUFKGB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC(=NO2)N)Cl

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.